2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide
Description
Overview of the Triazolo[4,5-d]Pyrimidine Core Structure
The triazolo[4,5-d]pyrimidine nucleus is a bicyclic heterocyclic system comprising a fused triazole and pyrimidine ring (Figure 1). The triazole ring (positions 1–3) is annulated to the pyrimidine ring (positions 4–6 and 8–9), creating a planar, aromatic system with delocalized π-electrons. This conjugation enhances stability and facilitates interactions with biological targets through hydrogen bonding, π-π stacking, and van der Waals forces. The scaffold’s synthetic versatility allows for functionalization at multiple positions (e.g., N3, C5, and C7), enabling precise modulation of physicochemical and pharmacological properties.
Table 1: Key Positions for Functionalization in Triazolo[4,5-d]Pyrimidine
| Position | Role in Biological Activity | Example Modifications |
|---|---|---|
| N3 | Influences solubility | 4-Fluorobenzyl group |
| C5 | Modulates electronic effects | Alkylthio groups |
| C7 | Critical for target binding | Thioacetamide chains |
The conformational flexibility of the scaffold, particularly around the N7-C8 bond, allows it to adopt distinct isomeric forms in solution. Nuclear magnetic resonance (NMR) studies of analogs such as ticagrelor reveal an equilibrium between two conformers (A and B), with conformer B predominating due to optimal electron delocalization in the amidine-like system. This dynamic behavior enables adaptive binding to diverse biological targets, including enzymes and receptors.
Historical Context and Evolution in Medicinal Chemistry
The triazolopyrimidine scaffold first gained attention in the mid-20th century as chemists explored heterocyclic compounds for antimicrobial and antiviral applications. Early synthetic routes relied on condensation reactions between 1,3-dicarbonyl compounds and aminopyrimidines, but these methods suffered from low yields and poor regioselectivity. The development of modern strategies, such as the aza-Wittig reaction and [3+2] cycloadditions, revolutionized access to triazolopyrimidines, enabling large-scale synthesis and structural diversification.
The 2010s marked a turning point, with triazolopyrimidines being investigated as kinase inhibitors, antiviral agents, and antiplatelet drugs. For instance, ticagrelor, a 1,2,3-triazolo[4,5-d]pyrimidine derivative, was approved in 2011 as a P2Y~12~ receptor antagonist for preventing thrombotic events. Subsequent studies expanded the scaffold’s applications to oncology (e.g., VEGFR-2 inhibitors) and neurology (e.g., AChE inhibitors).
Table 2: Milestones in Triazolopyrimidine Drug Development
| Year | Discovery | Therapeutic Area |
|---|---|---|
| 2011 | Ticagrelor (antiplatelet) | Cardiovascular |
| 2018 | VEGFR-2 inhibitors (e.g., compound 7i) | Oncology |
| 2020 | SARS-CoV-2 main protease inhibitors | Antiviral |
Strategic Importance in Targeted Therapeutic Design
The triazolopyrimidine scaffold’s strategic value lies in its capacity to serve as a multifunctional template for rational drug design. Key advantages include:
- Synthetic Flexibility : The core can be functionalized at N3, C5, and C7 to optimize pharmacokinetic properties. For example, introducing a 4-fluorobenzyl group at N3 enhances blood-brain barrier penetration, while thioether chains at C7 improve target affinity.
- Diverse Pharmacological Profiles : Minor structural modifications yield compounds with distinct mechanisms of action. Substitutions at C5 (e.g., alkylthio groups) have been linked to antiviral activity against RNA viruses, whereas arylaminomethyl groups at C7 enhance anticancer potency.
- Metal Chelation Potential : The triazolopyrimidine nucleus acts as a bidentate ligand, forming stable complexes with transition metals such as platinum and ruthenium. These complexes exhibit enhanced anticancer and antibacterial activities compared to their organic counterparts.
Figure 1: Rational Design of 2-((3-(4-Fluorobenzyl)-3H-Triazolo[4,5-d]Pyrimidin-7-Yl)Thio)-N-(m-Tolyl)Acetamide
- N3 Modification : 4-Fluorobenzyl group improves metabolic stability.
- C7 Modification : Thioacetamide chain enables hydrogen bonding with protease active sites.
- C5 Modification : Methylthio group fine-tunes electronic properties.
Recent advances in computational chemistry have further accelerated the scaffold’s utility. Molecular docking studies predict strong interactions between triazolopyrimidine derivatives and viral polymerases, guiding the design of next-generation antivirals. Similarly, quantitative structure-activity relationship (QSAR) models correlate C7 substituents with kinase inhibition, enabling data-driven optimization.
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6OS/c1-13-3-2-4-16(9-13)24-17(28)11-29-20-18-19(22-12-23-20)27(26-25-18)10-14-5-7-15(21)8-6-14/h2-9,12H,10-11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGYFJJHRWYQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the triazolopyrimidine intermediate.
Thioacetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The triazole moiety is known for its broad spectrum of biological activities. Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives of 1,2,4-triazoles have been reported to exhibit potent antifungal and antibacterial activities. Studies have shown that compounds containing the triazole ring can outperform conventional antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research indicates that triazole derivatives possess chemopreventive and chemotherapeutic effects. A study highlighted that mercapto-substituted 1,2,4-triazoles exhibited cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy . Specifically, compounds similar to 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide have been evaluated for their ability to inhibit tumor growth in vitro.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of triazole derivatives. Various studies have employed SAR analysis to identify key functional groups that enhance antimicrobial and anticancer activities. For example:
- Thioether Linkage : The presence of thioether groups in triazole derivatives has been linked to improved biological activity against microbial strains .
- Substituent Variability : Modifications at the aromatic rings significantly influence the potency of these compounds. For instance, varying the electron-withdrawing or electron-donating properties of substituents can enhance the overall activity .
Case Study 1: Antifungal Activity
A study on a series of triazole derivatives revealed that compounds with a similar structure to this compound exhibited remarkable antifungal activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antifungal agents .
Case Study 2: Anticancer Activity
In a pharmacological evaluation involving breast cancer cell lines (MCF-7), compounds derived from triazoles showed promising cytotoxic effects. The study indicated that modifications similar to those found in this compound resulted in enhanced apoptosis in cancer cells compared to untreated controls .
Mechanism of Action
The mechanism of action of 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties of Selected Analogues
Halogenated Benzyl Substituents
- 4-Fluorobenzyl vs. 4-Chlorobenzyl (Compound 20) : The target compound’s 4-fluorobenzyl group (C-F bond length ~1.35 Å) may confer stronger electronegativity and reduced steric bulk compared to the 4-chlorobenzyl (C-Cl bond ~1.76 Å) in Compound 20. This difference could influence binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors where fluorine enhances selectivity .
- Biological Implications : Chlorine’s larger size and polarizability might improve affinity but increase metabolic liabilities, whereas fluorine improves pharmacokinetic stability .
Thioether and Heterocyclic Modifications
- Thio-Acetamide vs. Thio-Benzo[d]oxazole (9b, 9e): The target compound’s acetamide group (N-(m-tolyl)) provides a hydrogen-bond donor/acceptor motif absent in benzo[d]oxazole derivatives (e.g., 9b, 9e). This may enhance interactions with polar residues in enzymes like EZH2 or HDACs, as suggested by similar triazolo-pyrimidine inhibitors .
- Propylthio vs.
Spirocyclic and Piperidine Derivatives ()
A derivative with a 2,2-difluoro-7-azaspiro[3.5]nona group exhibited liquid-state behavior (unusual for triazolo-pyrimidines) due to reduced crystallinity from the spirocyclic moiety. This highlights how bulky substituents can drastically alter physical properties, affecting formulation strategies .
Biological Activity
The compound 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide is a derivative of triazolo-pyrimidine and has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores the compound's biological activity, focusing on its antitumor properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.44 g/mol. The compound features a triazolo-pyrimidine core linked to a thioether and an acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉FN₆OS |
| Molecular Weight | 392.44 g/mol |
| CAS Number | 863458-05-3 |
| IUPAC Name | This compound |
Antitumor Properties
Recent studies have highlighted the antitumor activity of triazolo-pyrimidine derivatives, including our compound of interest. The compound has shown promising results against various cancer cell lines:
-
Cell Lines Tested :
- PC3 (Prostate Cancer)
- MCF-7 (Breast Cancer)
- MGC-803 (Gastric Cancer)
- A549 (Lung Cancer)
- Inhibition Concentration (IC50) :
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound activates both extrinsic and intrinsic apoptotic pathways. It upregulates pro-apoptotic proteins such as Bax and P53 while downregulating anti-apoptotic Bcl-2 .
- Cell Cycle Arrest : It induces G1/S phase arrest in cancer cells, which is crucial for inhibiting cell proliferation .
- Inhibition of Cell Migration : The compound effectively suppresses cell migration in metastatic cancer models .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of triazolo-pyrimidine derivatives:
- Substituent Effects : Variations in substituents on the benzyl and acetamide moieties significantly affect potency. For instance:
- Thioether Linkage : The presence of a thioether linkage has been shown to enhance solubility and bioavailability, contributing to improved efficacy .
Case Studies
Several studies have evaluated similar compounds with a focus on their antitumor properties:
- A study on troxipide analogs demonstrated that modifications around the triazolo-pyrimidine core could yield compounds with selective activity against prostate cancer cells .
- Another research effort synthesized various derivatives and assessed their biological profiles, confirming that structural modifications can lead to significant variations in activity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
